molecular formula C13H16O4S B14035486 2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate

2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate

Cat. No.: B14035486
M. Wt: 268.33 g/mol
InChI Key: ZYCPUKAEMWBZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate is a chemical compound known for its unique bicyclic structure. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate typically involves the reaction of 2-Oxabicyclo[2.1.1]hexane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted amines or ethers.

    Oxidation Reactions: Products include sulfoxides or sulfones.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate involves its interaction with nucleophiles and electrophiles. The sulfonate group acts as a good leaving group, facilitating substitution reactions. The bicyclic structure provides rigidity and stability, making it a useful scaffold in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate is unique due to its combination of a rigid bicyclic structure and a reactive sulfonate group. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

Molecular Formula

C13H16O4S

Molecular Weight

268.33 g/mol

IUPAC Name

2-oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C13H16O4S/c1-10-2-4-12(5-3-10)18(14,15)17-9-13-6-11(7-13)16-8-13/h2-5,11H,6-9H2,1H3

InChI Key

ZYCPUKAEMWBZRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC23CC(C2)OC3

Origin of Product

United States

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